Floramultine
Overview
Description
Floramultine is an isoquinoline alkaloid that has been found in the plant species Colchicum speciosum . It is known for its inhibitory effects on butyrylcholinesterase and acetylcholinesterase, enzymes involved in the breakdown of acetylcholine . The molecular formula of this compound is C21H25NO5, and it has a molecular weight of 371.43 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Floramultine can be synthesized through various synthetic routes. One common method involves the use of isoquinoline derivatives as starting materials. The synthesis typically includes steps such as methylation, cyclization, and hydroxylation under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as Colchicum speciosum. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Floramultine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Floramultine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on enzyme inhibition and potential therapeutic applications.
Medicine: Investigated for its potential use in treating neurological disorders due to its inhibitory effects on acetylcholinesterase.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
Floramultine exerts its effects primarily through the inhibition of butyrylcholinesterase and acetylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. By inhibiting these enzymes, this compound increases the levels of acetylcholine, which can enhance cholinergic signaling in the nervous system .
Comparison with Similar Compounds
Floramultine is similar to other isoquinoline alkaloids, such as:
Merenderine: An enantiomer of this compound with similar inhibitory effects on cholinesterases.
Bechuanine: Another isoquinoline alkaloid with comparable biological activities.
Uniqueness: this compound is unique due to its specific molecular structure and its potent inhibitory effects on both butyrylcholinesterase and acetylcholinesterase. This dual inhibition makes it a valuable compound for research in neuropharmacology and potential therapeutic applications .
Properties
IUPAC Name |
3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-8-7-12-10-15(25-2)19(24)18-16(12)13(22)6-5-11-9-14(23)20(26-3)21(27-4)17(11)18/h9-10,13,23-24H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITMOIGRCVEHJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CCC4=CC(=C(C(=C43)OC)OC)O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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